molecular formula C18H26N2O5 B2528798 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one CAS No. 1105699-72-6

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one

Cat. No.: B2528798
CAS No.: 1105699-72-6
M. Wt: 350.415
InChI Key: DJBWHCFKAIFWIT-UHFFFAOYSA-N
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Description

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is a synthetic organic compound belonging to the class of piperazinones. This class of compounds is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The compound’s unique structure makes it a valuable asset in various scientific research fields, including drug development, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one typically involves the reaction of 3,4,5-triethoxybenzoyl chloride with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinones.

Scientific Research Applications

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one: Similar structure but with methoxy groups instead of ethoxy groups.

    4-(4-Methoxyphenyl)piperazin-2-one: Contains a methoxyphenyl group instead of a triethoxybenzoyl group.

Uniqueness

3-Methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one is unique due to the presence of three ethoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazinones and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-methyl-4-(3,4,5-triethoxybenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-5-23-14-10-13(11-15(24-6-2)16(14)25-7-3)18(22)20-9-8-19-17(21)12(20)4/h10-12H,5-9H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWHCFKAIFWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCNC(=O)C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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